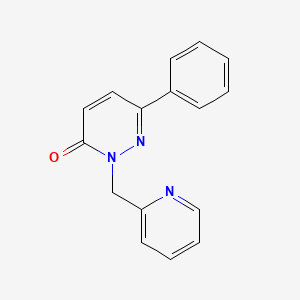

6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

Description

6-Phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a phenyl group at the 6-position and a pyridin-2-ylmethyl substituent at the 2-position. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The substitution pattern on the pyridazinone core significantly influences its bioactivity.

Properties

IUPAC Name |

6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16-10-9-15(13-6-2-1-3-7-13)18-19(16)12-14-8-4-5-11-17-14/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOJCKMSDQVKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a novel compound belonging to the pyridazinone family, characterized by its unique structure that includes a pyridazine core and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C20H21N5O, with a molecular weight of approximately 365.40 g/mol. Its structure features a fused ring system with nitrogen atoms and a carbonyl group at the 3-position, contributing to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit significant biological activities. These include:

- Antiplatelet Activity : The compound has shown promise in inhibiting platelet aggregation, making it a candidate for cardiovascular therapies .

- Anticancer Potential : Preliminary studies suggest that derivatives of pyridazinones exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth .

- Neuroprotective Effects : Some analogs have demonstrated neuroprotective activities, indicating potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the pyridazine ring. A study on similar compounds highlighted how structural variations could enhance or diminish their pharmacological effects .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(3-fluorophenyl)-2-{[4-(piperidin-1-yl)methyl}pyridazin-3(2H)-one | Fluorinated phenyl group | Anticancer activity |

| 5-acetyl-6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one | Methoxy substitution | Neuroprotective effects |

| 6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one | Methoxy group | Antidepressant properties |

The mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyridazine derivatives, including:

- Antiplatelet Activity Study : A focused library of pyridazinones was synthesized and evaluated for their ability to inhibit platelet aggregation, revealing promising candidates for further development as antithrombotic agents .

- Anticancer Evaluation : Research has shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer drugs .

- Neuroprotection Research : Compounds structurally related to this compound have been assessed for neuroprotective effects in models of neurodegeneration, indicating their viability in treating conditions such as Alzheimer's disease.

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of 6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one exhibit several promising biological activities, such as:

- Anticancer Activity : Certain analogs have shown effectiveness against various cancer cell lines, suggesting their potential as anticancer agents.

- Neuroprotective Effects : Some studies highlight the neuroprotective properties of related compounds, indicating their potential in treating neurodegenerative diseases.

- Antidepressant Properties : Compounds in this class have been investigated for their ability to alleviate symptoms of depression.

Applications in Medicinal Chemistry

The applications of this compound extend into several therapeutic areas:

Drug Development

The compound serves as a scaffold for the design and synthesis of new drug candidates targeting various diseases. Its structural features allow for modifications that can enhance potency and selectivity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Preliminary studies suggest significant interactions with specific receptors and enzymes, which are essential for its pharmacological effects.

Synthesis of Analogues

The reactivity of the functional groups in this compound allows for the synthesis of numerous analogues, each potentially possessing unique biological activities. This versatility makes it an attractive candidate for further research.

Case Studies

Several studies have documented the synthesis and bioactivity of derivatives based on this compound:

| Study | Focus | Findings |

|---|---|---|

| Research Study A | Synthesis of derivatives | Identified several compounds with enhanced anticancer activity compared to the parent compound. |

| Research Study B | Neuroprotective effects | Demonstrated that certain derivatives protect neuronal cells from oxidative stress. |

| Research Study C | Antidepressant properties | Found that specific modifications increased the efficacy in animal models of depression. |

Comparison with Similar Compounds

The biological and physicochemical properties of 6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one are best understood in comparison to structurally related pyridazinone derivatives. Below is a detailed analysis of key analogs:

Structural Modifications and Pharmacological Activities

Key Findings :

- Anticancer Activity : Piperazine-linked derivatives (e.g., 2-[3-(4-substituted-piperazine-1-yl)propyl]) exhibit superior cytotoxicity (IC50 < 10 µM) compared to this compound, likely due to enhanced solubility and target affinity .

- Anti-Inflammatory Potential: The 4-methylphenyl analog (6-(4-methylphenyl)-2-phenyl) demonstrated antinociceptive activity in animal models, suggesting that bulky substituents at position 6 may favor CNS-related effects .

- Substituent Flexibility : The pyridin-2-ylmethyl group in the target compound provides a balance between lipophilicity and hydrogen-bonding capacity, contributing to moderate anticancer activity .

Physicochemical Properties

- Solubility : 6-Phenyl-2-methylpyridazin-3(2H)-one shows higher solubility in PEG-400 (12.4 mg/mL) than in water (0.8 mg/mL), suggesting that alkyl substituents improve lipophilicity .

- Thermal Stability : Analogs like 6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one exhibit high melting points (~306°C), indicative of crystalline stability .

Toxicity and Limitations

- GI Toxicity: Pyridazinones with NSAID-like structures (e.g., COX inhibitors) may carry gastrointestinal risks, though direct evidence for the target compound is lacking .

- Cytotoxicity Selectivity : Piperazine-linked derivatives show broad-spectrum cytotoxicity but may lack selectivity for cancer cells over healthy cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-phenyl-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, and which steps require critical optimization?

- Methodology : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with diketones, followed by alkylation or arylation. Key steps include:

- Hydrazine cyclization : Formation of the pyridazinone core (temperature control at 80–100°C, solvent: ethanol or THF).

- Substitution reactions : Introduction of the phenyl and pyridinylmethyl groups via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .

- Optimization challenges : Ensuring regioselectivity during alkylation and minimizing side products (monitored via TLC/HPLC).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key techniques :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing pyridazine ring protons at δ 7.5–8.5 ppm) and confirms substitution patterns .

- X-ray crystallography : Resolves bond angles and torsional strain in the pyridazinone core (e.g., monoclinic C2/c space group, β = 101.5°) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 296.32) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or heterocyclic substitutions) impact the compound’s biological activity?

- Structure-Activity Relationship (SAR) insights :

- Halogenation : Chloro or fluoro substituents at the phenyl ring enhance antimicrobial activity (e.g., MIC reduction from 128 µg/mL to 32 µg/mL against S. aureus) .

- Heterocyclic additions : Pyridine or piperidine moieties improve solubility and target binding (e.g., IC50 reduction from 1.2 µM to 0.4 µM for PDE4 inhibition) .

- Experimental design : Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking to predict binding modes .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

- Troubleshooting approaches :

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .

- Batch purity analysis : Use HPLC (≥95% purity threshold) to exclude impurities affecting activity .

- Orthogonal validation : Confirm results with alternative assays (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) .

Q. How can computational models predict the environmental fate or metabolic pathways of this compound?

- Methodology :

- QSAR modeling : Predict biodegradability (e.g., EPI Suite™ for half-life in soil/water) .

- Density Functional Theory (DFT) : Calculate redox potentials to assess oxidative degradation (e.g., HOMO-LUMO gaps ~4.5 eV) .

- Metabolite prediction : Use software like Meteor Nexus to identify Phase I/II metabolites (e.g., hydroxylation at C4 of pyridazinone) .

Methodological Resources

Q. What in vitro models are suitable for evaluating its anti-inflammatory or antimicrobial potential?

- Recommended models :

- RAW 264.7 macrophages : Measure NO production (LPS-induced inflammation, IC50 typically 10–50 µM) .

- Microdilution assays : Test against Gram-positive (e.g., S. aureus ATCC 25923) and fungal pathogens (e.g., C. albicans SC5314) .

- Enzyme inhibition : Assess PDE4 or COX-2 activity via fluorescence/colorimetric kits (e.g., Cayman Chemical) .

Q. How is crystallographic disorder managed in X-ray structures of pyridazinone derivatives?

- Crystallography protocols :

- Data collection : Use Bruker SMART CCD with φ/ω scans (Cu-Kα radiation, λ = 1.54178 Å) .

- Disorder refinement : Apply PART instructions in SHELXL for split positions (e.g., trifluoromethyl group disorder) .

- Validation tools : Check R-factor convergence (R1 ≤ 0.05) and ADDSYM in PLATON to exclude missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.